An In-Depth Technical Guide to 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing available data and applying established principles of organic chemistry, this document offers insights into its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance.
Molecular Identity and Physicochemical Properties
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid is a derivative of benzoic acid characterized by the presence of two chlorine substituents. Its core structure consists of a 5-chlorosalicylic acid backbone ether-linked to a 3-chlorobenzyl group.
While a specific CAS number for the 3-chlorobenzyl isomer has not been definitively identified in public databases, its structural isomer, 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, is registered under CAS number 62176-32-3[1]. For the purpose of this guide, we will refer to the target molecule by its IUPAC name.
The fundamental properties of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ | [2] |
| Molecular Weight | 297.13 g/mol | [2] |
| IUPAC Name | 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)COCC2=C(C=C(C=C2)Cl)C(=O)O | |
| Appearance | Predicted to be a solid at room temperature | |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. |
Chemical Structure:
The chemical structure of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid is depicted below.
Caption: Chemical structure of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid.
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid is the Williamson ether synthesis . This robust Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[3] In this specific synthesis, the phenoxide of 5-chloro-2-hydroxybenzoic acid acts as the nucleophile, and 3-chlorobenzyl chloride serves as the electrophile.
Reaction Scheme:
Caption: Synthetic pathway for 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is based on established methods for Williamson ether synthesis involving substituted phenols and benzyl halides.
Materials:
-
5-Chloro-2-hydroxybenzoic acid (CAS: 321-14-2)[4]
-
3-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 5-chloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes. Then, add 3-chlorobenzyl chloride (1.1 eq) dropwise to the suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the crude product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid without causing unwanted side reactions with the carboxylic acid moiety. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic.
-
Reaction Temperature: A moderate temperature of 60-70 °C is employed to increase the reaction rate without promoting significant side reactions, such as elimination.
Structural Characterization
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H adjacent to COOH |
| ~7.2-7.5 | m | 5H | Aromatic H's of benzyl and benzoic rings |
| ~6.9-7.1 | d | 1H | Aromatic H ortho to ether linkage |
| ~5.2 | s | 2H | -O-CH₂- |
| ~10-12 | br s | 1H | -COOH |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~155-160 | C-O (aromatic) |
| ~130-140 | Quaternary aromatic carbons |
| ~115-130 | Aromatic CH carbons |
| ~70-75 | -O-CH₂- |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Carboxylic acid stretch |
| 1680-1710 | C=O | Carboxylic acid stretch |
| 1200-1300 | C-O | Ether stretch (aryl-alkyl) |
| 1000-1100 | C-Cl | Stretch |
| 3000-3100 | C-H | Aromatic stretch |
Predicted Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 296 (for ³⁵Cl isotopes) and 298/300 (for isotopic distribution of two chlorine atoms). Key fragmentation patterns would likely involve the cleavage of the benzyl ether bond.
Biological Activity and Potential Applications
While specific biological data for 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid is not available, the broader class of substituted benzoic acid derivatives has been extensively studied for various therapeutic applications.
-
Antimicrobial Activity: Many halogenated benzoic acid derivatives have demonstrated significant antibacterial and antifungal properties. The presence of chlorine atoms can enhance lipophilicity, potentially improving cell membrane penetration and interaction with microbial targets.[5]
-
Anti-inflammatory and Analgesic Properties: Salicylic acid and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Modifications to the core salicylic acid structure, such as the introduction of a substituted benzyloxy group, are a common strategy in medicinal chemistry to modulate activity and selectivity, for example, towards cyclooxygenase (COX) enzymes.[6]
-
Anticancer Potential: Certain benzoic acid derivatives have been investigated as potential anticancer agents, with mechanisms that can involve the inhibition of various enzymes or signaling pathways crucial for cancer cell proliferation.[7]
The specific substitution pattern of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid suggests it could be a valuable scaffold for further optimization in drug discovery programs targeting these and other disease areas. Further biological evaluation is necessary to elucidate its specific activities and potential therapeutic applications.
Conclusion
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid is a synthetically accessible molecule with potential for applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via the Williamson ether synthesis, and predicted spectroscopic data for its characterization. While specific biological data for this compound is currently lacking, the known activities of related benzoic acid derivatives suggest that it is a promising candidate for further investigation in various therapeutic areas. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9293, 5-Chloro-2-hydroxybenzoic acid. [Link].
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. 2024;29(9):2139.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4598138, 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. [Link].
- Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. J. Med. Chem. 2016;59(1):127-142.
- Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Oriental Journal of Chemistry. 2008;24(2):531-536.
-
Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid. orientjchem.org. [Link].
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- United States P
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link].
- Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. 2023;8(6):5-9.
-
Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. [Link].
- An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. J. Chem. Res. 2015, 39, 326-327.
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal. 2012;6:79.
- Process for the production of para-chloro-benzoic acid.
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Rsc.org. [Link].
- Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof.
- Antibacterial compositions, methods of making and use thereof.
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link].
-
FTIR Analysis of Benzoic Acid Samples. Scribd. [Link].
-
5-chloro-2-fluorobenzoic acid. SpectraBase. [Link].
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link].
-
5-Chloro-2-hydroxybenzoic acid. ResearchGate. [Link].
-
Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link].
-
Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. [Link].
Sources
- 1. 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid | C14H10Cl2O3 | CID 4598138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
